molecular formula C8H8BrNO B1349132 1-(3-Amino-4-bromophenyl)ethanone CAS No. 37148-51-9

1-(3-Amino-4-bromophenyl)ethanone

Cat. No.: B1349132
CAS No.: 37148-51-9
M. Wt: 214.06 g/mol
InChI Key: HYRBHUHCBGRDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-bromophenyl)ethanone, also known as 5-Acetyl-2-bromoaniline, is an organic compound with the molecular formula C8H8BrNO. This compound is characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, along with an ethanone group. It is a valuable intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-bromophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-aminoacetophenone. The reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-bromophenyl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products:

    Electrophilic Aromatic Substitution: Products with additional functional groups on the aromatic ring.

    Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

    Reduction: Corresponding alcohols from the reduction of the carbonyl group.

Scientific Research Applications

1-(3-Amino-4-bromophenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: It is used in the development of advanced materials such as polymers and dyes.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-bromophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific binding interactions, while the ethanone moiety can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

    1-(4-Bromophenyl)ethanone: Similar structure but lacks the amino group, leading to different reactivity and applications.

    1-(3-Bromophenyl)ethanone:

    3-Aminoacetophenone: Lacks the bromine atom, resulting in different substitution patterns and reactivity.

Uniqueness: 1-(3-Amino-4-bromophenyl)ethanone is unique due to the presence of both the amino and bromine groups, which confer distinct reactivity and versatility in synthetic applications

Properties

IUPAC Name

1-(3-amino-4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRBHUHCBGRDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345956
Record name 1-(3-amino-4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37148-51-9
Record name 1-(3-amino-4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-amino-4-bromophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Amino-4-bromophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Amino-4-bromophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Amino-4-bromophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Amino-4-bromophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Amino-4-bromophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Amino-4-bromophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.